molecular formula C14H14O3 B1214630 Demethylbatatasin IV CAS No. 113276-63-4

Demethylbatatasin IV

Cat. No. B1214630
M. Wt: 230.26 g/mol
InChI Key: QNLYZTMYRVYPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylbatatasin IV, also known as 2'35-trihydroxybibenzyl, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, demethylbatatasin iv is considered to be an aromatic polyketide lipid molecule. Demethylbatatasin IV is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylbatatasin iv is primarily located in the cytoplasm. Outside of the human body, demethylbatatasin iv can be found in root vegetables. This makes demethylbatatasin iv a potential biomarker for the consumption of this food product.
Demethylbatatasin IV is a stilbenoid.

properties

CAS RN

113276-63-4

Product Name

Demethylbatatasin IV

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2

InChI Key

QNLYZTMYRVYPMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O

Other CAS RN

113276-63-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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